

## 3-Ethyloxetane-3-carbaldehyde CAS number 984-10-1

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<b>Compound of Interest</b>	
Compound Name:	3-Ethyloxetane-3-carbaldehyde
Cat. No.:	B1523375

An In-Depth Technical Guide to **3-Ethyloxetane-3-carbaldehyde**

For Researchers, Scientists, and Drug Development Professionals

## Foreword: The Rise of the Oxetane Scaffold

In the landscape of modern medicinal chemistry, the relentless pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles has led to the discovery of numerous scaffolds that have gained significant traction, the oxetane ring—a four-membered cyclic ether—has emerged as a uniquely powerful motif.<sup>[1]</sup> Initially a validated tool for enhancing molecular properties. Its low molecular weight, inherent polarity, and distinct three-dimensional structure offer a compelling

This guide focuses on a specific, highly functionalized building block: **3-Ethyloxetane-3-carbaldehyde** (CAS No. 98485-37-1). The presence of a reactive aldehyde group in a cyclic ether structure like this makes this compound a particularly valuable intermediate for drug discovery campaigns. Herein, we provide a senior application scientist's perspective on the synthesis, properties, and applications of this compound, based on established chemical principles and field-proven insights.

## Core Molecular Profile: Properties and Spectroscopic Signature

Understanding the fundamental characteristics of **3-Ethylacetone-3-carbaldehyde** is the first step toward its effective utilization. While extensive experiments can be reliably predicted based on its structure and data from close analogs.

## Physicochemical Properties

The properties of the title compound are summarized below, with data for its immediate precursor, 3-Ethyl-3-oxetanemethanol, provided for context. The different polarity compared to the corresponding alcohol.

Property	Value (3-Ethyloxetane-3-carbaldehyde)	Reference
CAS Number	98485-37-1	3047-32-3
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O <sub>2</sub>	C <sub>6</sub> H <sub>12</sub> O <sub>2</sub>
Molecular Weight	114.14 g/mol [4]	116.16 g/mol
Appearance	Colorless Liquid (Predicted)	Colorless Li
Boiling Point	Predicted: ~85-95 °C @ 4 mmHg	96 °C @ 4 r
Density	Predicted: ~1.0 g/mL	1.019 g/mL
Purity	≥97% (Commercially available)[4]	≥96% (Com
Storage	Inert atmosphere, store in freezer, under -20°C[6]	Room Temp

## Predicted Spectroscopic Data

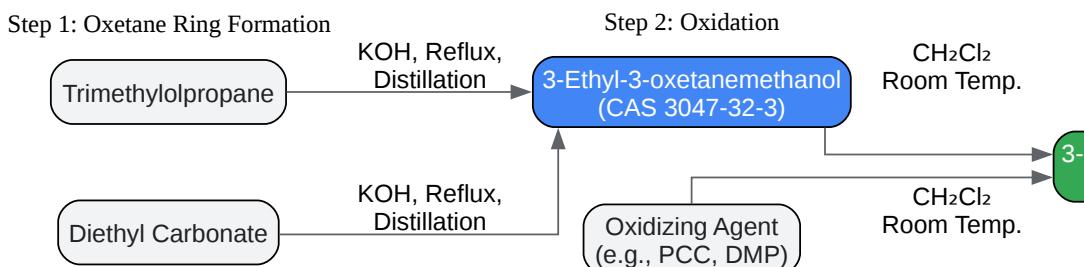
For the medicinal chemist, confirming the structure of a building block is paramount. The following are the expected key signals in standard spectroscopic analysis.

- $^1\text{H}$  NMR ( $\text{CDCl}_3$ , 400 MHz):
  - Aldehyde Proton (CHO): A characteristic singlet or triplet (if coupled to adjacent protons, though unlikely here) at  $\delta$  9.5-10.0 ppm.

- Oxetane Methylene Protons (CH<sub>2</sub>O): Two distinct doublets or an AB quartet system around δ 4.4-4.8 ppm, resulting from the geminal protons on
- Ethyl Group (CH<sub>2</sub>CH<sub>3</sub>): A quartet around δ 1.6-1.8 ppm and a triplet around δ 0.8-1.0 ppm.
- <sup>13</sup>C NMR (CDCl<sub>3</sub>, 100 MHz):
  - Aldehyde Carbonyl (C=O): A signal in the downfield region, δ 198-202 ppm.
  - Oxetane Methylene Carbons (CH<sub>2</sub>O): A signal around δ 75-80 ppm.
  - Quaternary Oxetane Carbon (C-C(CHO)C): A signal around δ 50-55 ppm.
  - Ethyl Group Carbons (CH<sub>2</sub>CH<sub>3</sub>): Signals in the aliphatic region, δ 20-30 ppm and δ 5-10 ppm.
- Infrared (IR) Spectroscopy:
  - C=O Stretch: A strong, sharp absorption band at ~1725 cm<sup>-1</sup>, characteristic of an aliphatic aldehyde.
  - Aldehyde C-H Stretch: Two medium-intensity bands around 2820 cm<sup>-1</sup> and 2720 cm<sup>-1</sup>.
  - C-O-C Stretch: A strong band in the fingerprint region, ~980-1050 cm<sup>-1</sup>, indicative of the cyclic ether. The IR spectrum for the precursor alcohol, as a useful comparison.<sup>[8]</sup>
- Mass Spectrometry (MS):
  - [M]<sup>+</sup>: The molecular ion peak at m/z = 114.
  - Fragmentation: Expect key fragments corresponding to the loss of CHO (m/z = 85) and the ethyl group (m/z = 85), followed by fragmentation of the

## Synthesis and Purification: A Practical Workflow

While **3-Ethyloxetane-3-carbaldehyde** is commercially available from several suppliers, understanding its synthesis is crucial for scalability and deriving the oxidation of its corresponding primary alcohol, 3-Ethyl-3-oxetanemethanol.



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Caption: A practical two-step synthesis of **3-Ethyloxetane-3-carbaldehyde**.

### Step 1: Synthesis of 3-Ethyl-3-oxetanemethanol

This precursor is readily synthesized from inexpensive starting materials. The reaction involves an intramolecular Williamson ether-type cyclization.

- Principle: The synthesis begins with 2-ethyl-2-(hydroxymethyl)propane-1,3-diol (trimethylolpropane). Reaction with diethyl carbonate in the presence of an acid catalyst (e.g., HCl) results in an intramolecular Williamson ether-type cyclization. Upon heating, this intermediate undergoes decarboxylation and cyclization to yield the desired 3,3-disubstituted oxetane.<sup>[10][11]</sup> The reaction is driven by the formation of a cyclic ether.
- Protocol Outline:

- Combine trimethylolpropane, diethyl carbonate, and a catalytic amount of potassium hydroxide in absolute ethanol.
- Heat the mixture to reflux (e.g., 110 °C) for 1-2 hours.[10]
- Gradually increase the temperature (up to 185 °C) and distill the product under vacuum. The product is collected in a cold trap.[10][11]
- This method typically provides the alcohol precursor in high yield (>85%).[10]

## Step 2: Oxidation to 3-Ethyloxetane-3-carbaldehyde

The conversion of a primary alcohol to an aldehyde is a cornerstone of organic synthesis. Care must be taken to prevent over-oxidation to the carboxylic acid.

- Expertise & Causality: While many reagents can effect this transformation (e.g., Swern, Moffatt), Dess-Martin periodinane (DMP) or pyridinium chlorochromate are known for their mild conditions, high yields, and simple workups, which are critical for preserving the integrity of the strained oxetane ring and avoids the use of harsh acids or bases that could promote ring-opening.[12]
- Detailed Protocol (Dess-Martin Oxidation):
  - Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-Ethyl-3-oxetanemethanol (1.0 eq) in a suitable organic solvent.
  - Addition: To the stirred solution, add Dess-Martin periodinane (1.1-1.2 eq) portion-wise at room temperature. The addition should be controlled to prevent overheating.
  - Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
  - Quenching: Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate until the layers are clear.
  - Workup: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  - Purification: The crude aldehyde can be purified by silica gel column chromatography or, if sufficiently pure, by vacuum distillation. Given the volatility, it is recommended to use a cold trap.

## Chemical Reactivity and Strategic Utility

The value of 3-Ethyloxetane-3-carbaldehyde lies in the duality of its structure: a stable, property-modifying core (the oxetane) and a versatile synthetic handle (the aldehyde group).

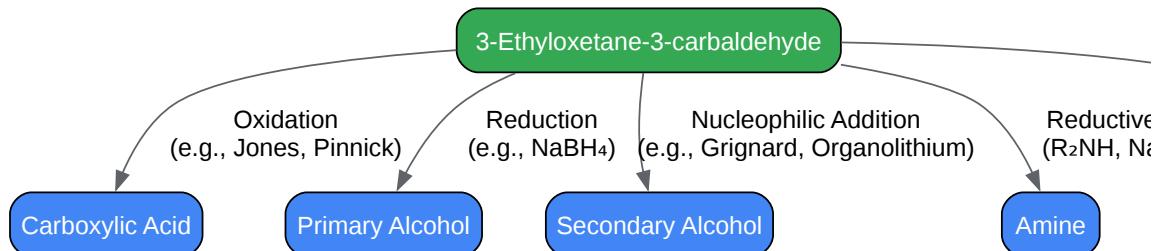
### Stability of the Oxetane Core

The 3,3-disubstitution pattern significantly enhances the stability of the oxetane ring compared to unsubstituted or 2-substituted analogs.[12][13] This core is robust and can tolerate a wide range of synthetic transformations performed on the aldehyde group.[13] However, it is not indestructible.

- Trustworthiness: While generally stable to neutral and basic conditions, the oxetane ring can undergo ring-opening in the presence of strong acids or bases at the ether oxygen, followed by nucleophilic attack. Therefore, synthetic steps involving harsh acidic conditions should be approached with caution.

### Reactivity of the Aldehyde Functional Group

The aldehyde is a gateway to a vast array of chemical structures, making this building block exceptionally useful for late-stage diversification in drug discovery.



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Caption: Key transformations of the aldehyde group on the oxetane scaffold.

- Reductive Amination: This is arguably one of the most powerful reactions for drug discovery. The aldehyde can be readily converted into primary, secondary, or tertiary amines in the presence of a mild reducing agent like sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ). This directly installs nitrogen-containing groups into the molecule.
- Nucleophilic Addition: Grignard reagents ( $\text{R}-\text{MgBr}$ ) and organolithiums ( $\text{R}-\text{Li}$ ) can add to the aldehyde to form secondary alcohols, enabling the construction of complex molecules.
- Wittig Reaction: The aldehyde can be converted into an alkene using a phosphorus ylide (Wittig reagent). This is a reliable method for forming  $\text{C}=\text{C}$  double bonds.
- Reduction and Oxidation: The aldehyde can be easily reduced back to the primary alcohol using mild reducing agents like sodium borohydride ( $\text{NaBH}_4$ ) or oxidized using stronger oxidizing agents like potassium permanganate ( $\text{KMnO}_4$ ) or by a Pinnick oxidation.

## Application in Drug Discovery: A Property-Modifying Powerhouse

The incorporation of an oxetane is a deliberate, strategic choice to modulate the physicochemical properties of a lead compound.<sup>[12]</sup> It serves as a platform for superior characteristics.<sup>[3][14]</sup>

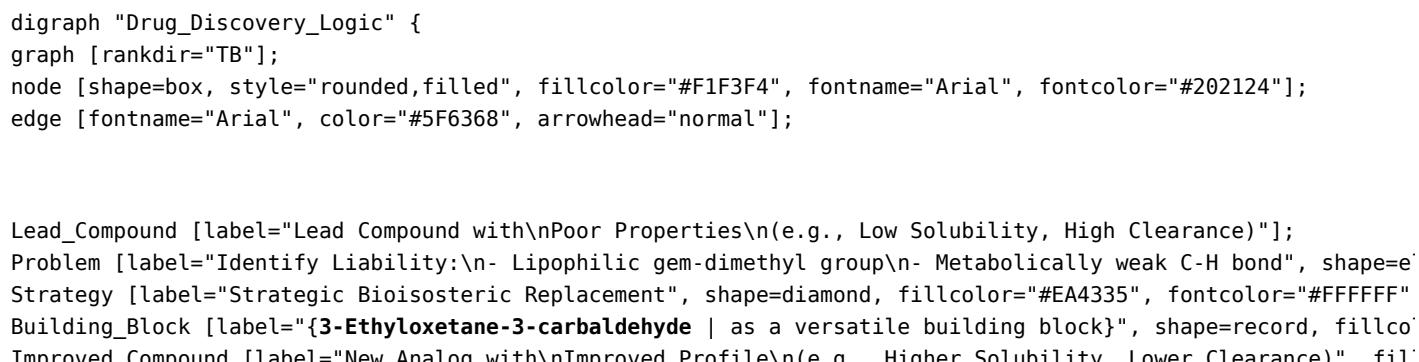
### The Oxetane as a Bioisostere

- gem-Dimethyl Group Replacement: An oxetane can act as a more polar and metabolically stable replacement for a gem-dimethyl group.<sup>[14]</sup> While it lacks the steric bulk of a gem-dimethyl group, it retains the dipole moment and hydrogen bond accepting capability, which can dramatically improve aqueous solubility.<sup>[3]</sup> This is a critical advantage for improving the pharmacokinetic properties of a drug candidate.
- Carbonyl Group Replacement: The oxetane can also serve as a non-planar, non-reducible isostere for a carbonyl group, offering improved metabolic stability and reduced liability.

### Quantitative Impact on Molecular Properties

The strategic replacement of common motifs with an oxetane ring can lead to profound and predictable improvements in ADME (Absorption, Distribution, Metabolism, Excretion).

Parameter	Impact of Replacing gem-Dimethyl with Oxetane	Rationale
Aqueous Solubility	Increase by a factor of 4 to >4000 <sup>[3][14]</sup>	The ether oxygen increases polarity, and the four-membered ring reduces steric hindrance, leading to better solvation.
Lipophilicity (LogD)	Reduction (less lipophilic) <sup>[12]</sup>	The polarity of the ring reduces the hydrocarbon-like character of the molecule.
Metabolic Stability	Generally increased <sup>[14]</sup>	The oxetane ring is a recognized bioisostere for the gem-dimethyl group, often showing improved metabolic stability.
Amine Basicity (pKa)	Reduction of adjacent amine pKa <sup>[3]</sup>	The electron-withdrawing nature of the oxetane ring can lower the basicity of adjacent amine groups, potentially reducing hERG liability.



```
Lead_Compound -> Problem;
Problem -> Strategy;
Strategy -> Building_Block [label="Utilize"];
Building_Block -> Improved_Compound [label="Incorporate via\nAldehyde Chemistry"];
}

}
```

Caption: Strategic use of an oxetane building block in lead optimization.

## Safety, Handling, and Storage

As a reactive aldehyde, **3-Ethyloxetane-3-carbaldehyde** requires careful handling. While a specific, comprehensive safety data sheet (SDS) is not available, the known hazards of similar compounds.[\[15\]](#)[\[16\]](#)

- Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, to prevent inhalation of vapors and contact with skin and eyes. Aldehydes can be irritants and potential sensitizers.[\[15\]](#)
- Storage: The compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container. For long-term stability, storage in the dark is recommended. This prevents degradation through oxidation or polymerization.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

## Conclusion

**3-Ethyloxetane-3-carbaldehyde** is more than just another chemical reagent; it is a sophisticated tool for molecular design. It provides medicinal chemists with a unique handle for enhancing drug-like properties—pre-functionalized with a versatile aldehyde handle. Its robust yet accessible synthesis and predictable reactivity make it an attractive entity for improving solubility, metabolic stability, and overall pharmacokinetic profiles. As the strategic application of small, strained rings continues to evolve, the use of **3-Ethyloxetane-3-carbaldehyde** will undoubtedly play a central role in the development of next-generation therapeutics.

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